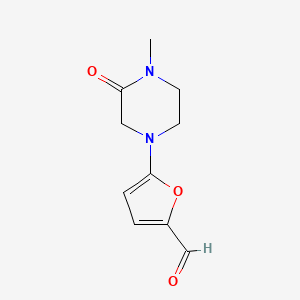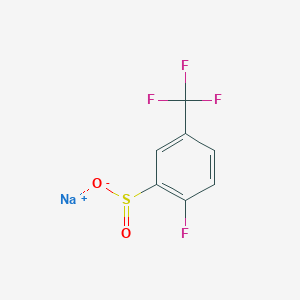![molecular formula C10H9NO3 B13200031 2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
2-[(2-Cyanophenyl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanophenyl)methoxy]acetic acid is an organic compound with the molecular formula C10H9NO3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-cyanophenylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanophenyl)methoxy]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-cyanophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanophenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Cyanophenyl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitrile group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group instead of a 2-cyanophenylmethoxy group.
Phenylacetic acid: Similar structure but lacks the methoxy and nitrile groups.
4-Cyanophenylacetic acid: Similar structure but with the nitrile group in a different position.
Uniqueness
2-[(2-Cyanophenyl)methoxy]acetic acid is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[(2-cyanophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-5-8-3-1-2-4-9(8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
InChI Key |
RKMPQZVWRCIZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)

![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)

![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)


![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
